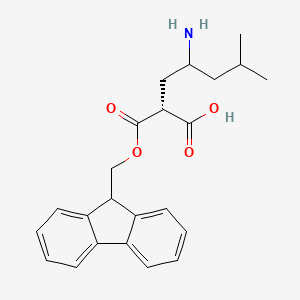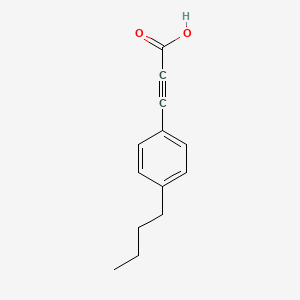
(4-Butyl-phenyl)-propynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Butyl-phenyl)-propynoic acid is an organic compound characterized by a phenyl ring substituted with a butyl group and a propynoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Butyl-phenyl)-propynoic acid typically involves the alkylation of a phenyl ring followed by the introduction of a propynoic acid group. One common method is the Friedel-Crafts alkylation of benzene with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4-butylbenzene. This intermediate can then undergo a Sonogashira coupling reaction with a suitable acetylene derivative to introduce the propynoic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Butyl-phenyl)-propynoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The propynoic acid group can be reduced to form corresponding alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones or hydroxy derivatives.
Reduction: Alkenes or alkanes.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
(4-Butyl-phenyl)-propynoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-Butyl-phenyl)-propynoic acid involves its interaction with specific molecular targets. The propynoic acid moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The phenyl ring can facilitate binding to hydrophobic pockets within biological macromolecules, enhancing specificity and potency.
Comparaison Avec Des Composés Similaires
Phenylpropynoic acid: Lacks the butyl substitution, resulting in different reactivity and binding properties.
Butylbenzene: Lacks the propynoic acid group, limiting its applications in biochemical contexts.
Phenylacetic acid: Contains a different functional group, leading to distinct chemical behavior and applications.
Uniqueness: (4-Butyl-phenyl)-propynoic acid is unique due to the combination of the butyl group and the propynoic acid moiety, which imparts specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H14O2 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
3-(4-butylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C13H14O2/c1-2-3-4-11-5-7-12(8-6-11)9-10-13(14)15/h5-8H,2-4H2,1H3,(H,14,15) |
Clé InChI |
IXKONDAHYSPCQK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




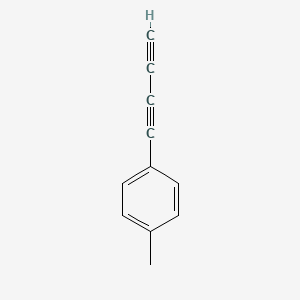
![2-Chloro-1-{2-[(propan-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13964118.png)

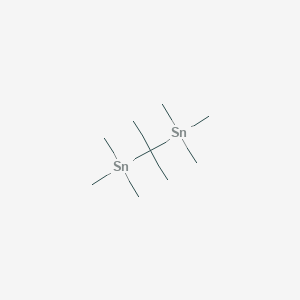
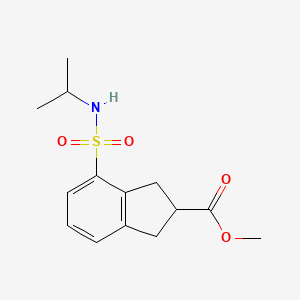
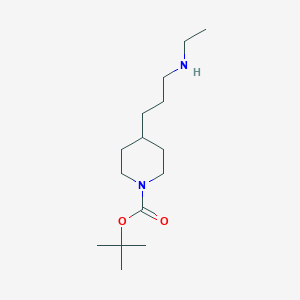


![5-{[(5-Bromopyridin-3-yl)imino]methyl}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13964160.png)


